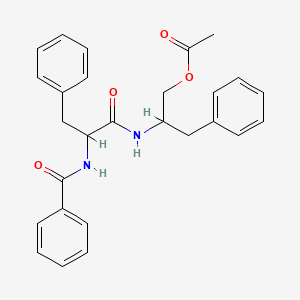
Aurantiamide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurantiamide acetate is a naturally occurring dipeptide compound composed of N-benzoylphenylalanine and phenylalaninol acetate. It was first isolated from the fermentation broth of the fungus Aspergillus penicilloides. This compound is known for its inhibitory effects on cysteine proteinases, particularly cathepsin L and cathepsin B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurantiamide acetate can be synthesized through a series of chemical reactions involving the modification of its N-terminal substitution and the amino acid residue. The synthesis typically involves the use of reagents such as acetic anhydride, t-butoxycarbonyl, biphenylisopropyloxycarbonyl, 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride, 9-fluorenylmethoxycarbonyl, 1-hydroxybenzotriazole, hydroxyproline, isobutyl chloroformate, N-methylmorpholine, and trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus penicilloides, followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Aurantiamide acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or alkyl halides can be used under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Aurantiamide acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a selective inhibitor of cysteine proteinases, making it valuable in studying enzyme kinetics and protein interactions.
Biology: It is used to study the role of cysteine proteinases in various biological processes, including cell signaling and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as rheumatoid arthritis and osteoporosis due to its anti-inflammatory and analgesic properties
Mécanisme D'action
Aurantiamide acetate exerts its effects by inhibiting cysteine proteinases, particularly cathepsin L and cathepsin B. These enzymes play a crucial role in the degradation of proteins within cells. By inhibiting these enzymes, this compound can modulate various cellular processes, including inflammation and apoptosis. The molecular targets and pathways involved include the inhibition of cathepsin L and cathepsin B, leading to reduced protein degradation and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Leupeptin: Another cysteine proteinase inhibitor with similar inhibitory effects on cathepsin L and cathepsin B.
E-64: A thiol protease inhibitor with a similar mechanism of action.
Dipeptides from Acantophora spicifera: These compounds have similar inhibitory effects on cysteine proteinases.
Uniqueness of Aurantiamide Acetate: this compound is unique due to its specific structure and the presence of N-benzoylphenylalanine and phenylalaninol acetate. This unique structure allows it to selectively inhibit cathepsin L and cathepsin B with high potency, making it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
IUPAC Name |
[2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAURMDJZOGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
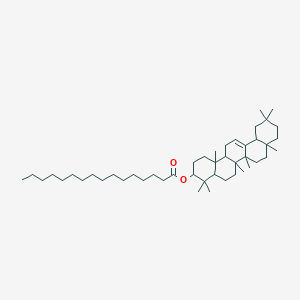
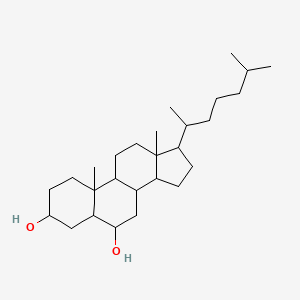

![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)

![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
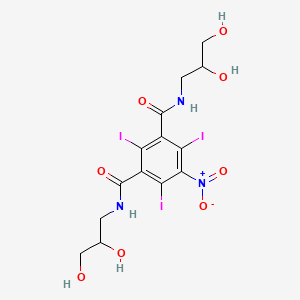
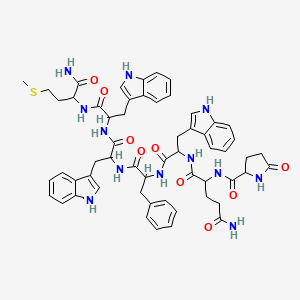
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
